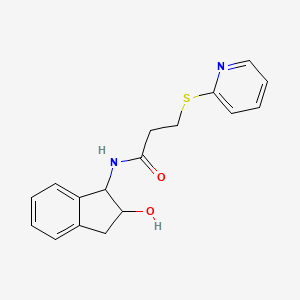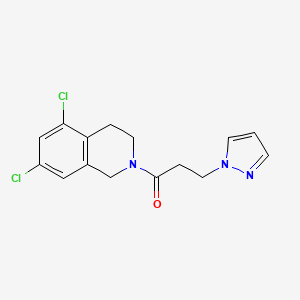
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide is a compound that has gained attention in scientific research. This compound is also known as HPP-4382 and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of HPP-4382 is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes that play a role in the development of cancer and inflammation.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of HPP-4382 in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of HPP-4382. These include further studies to understand its mechanism of action, optimization of its synthesis method, and testing its efficacy in animal models. Additionally, HPP-4382 could be studied for its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
In conclusion, HPP-4382 is a compound that has shown promising results in scientific research for its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and optimize its synthesis method. Its potential use in the treatment of various diseases makes it a compound worth studying in the future.
Métodos De Síntesis
The synthesis of HPP-4382 involves the reaction of 2-(bromomethyl)phenylhydrazine with 2-pyridinethiol in the presence of a base to form N-(2-pyridinyl)-2-(phenylmethyl)hydrazine. This intermediate is then reacted with 2,3-dihydro-1H-inden-1-one in the presence of a reducing agent to form HPP-4382.
Aplicaciones Científicas De Investigación
HPP-4382 has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation.
Propiedades
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-pyridin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-14-11-12-5-1-2-6-13(12)17(14)19-15(21)8-10-22-16-7-3-4-9-18-16/h1-7,9,14,17,20H,8,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWQGGCIZIERHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)CCSC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)
![N-[4-(3-fluorophenoxy)phenyl]morpholine-2-carboxamide;hydrochloride](/img/structure/B7640060.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)
![[2-(aminomethyl)-1,3-thiazol-4-yl]-(4-pyrazol-1-yl-3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B7640068.png)
![2-amino-N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]propanamide](/img/structure/B7640071.png)
![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![N-[1-(4-bromopyrazol-1-yl)propan-2-yl]-3,3,3-trifluoropropan-1-amine](/img/structure/B7640084.png)
![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)

